molecular formula C7H9Cl2NOS B13301168 2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethan-1-amine

2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethan-1-amine

Cat. No.: B13301168
M. Wt: 226.12 g/mol
InChI Key: IXXLNNZFPSXQAL-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethan-1-amine is a chemical compound of interest in scientific research, particularly in medicinal chemistry. It features a dichlorothiophene ring system linked to a methoxyethylamine chain, a structural motif found in compounds studied for their potential biological activities . The presence of the 2,5-dichlorothiophene scaffold is significant, as this heterocyclic system is frequently utilized in the development of pharmacologically active agents and serves as a key building block in organic synthesis . The primary amine group provides a handle for further chemical modification, allowing researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies. Compounds with similar structures, such as those featuring nitrogen mustards, have been extensively investigated for their role as alkylating agents in cancer research . While the specific mechanism of action for this exact compound may not be fully characterized, analogs that release active nitrogen mustards have been shown to function by forming DNA cross-links, which can inhibit cell proliferation . This makes research into such chemical structures valuable for advancing the understanding of bioreductive prodrugs and hypoxia-selective cytotoxins, which are designed to target the unique microenvironment of solid tumors . Researchers may explore this compound as a precursor or model compound in the design and development of novel therapeutic agents. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C7H9Cl2NOS

Molecular Weight

226.12 g/mol

IUPAC Name

2-(2,5-dichlorothiophen-3-yl)-2-methoxyethanamine

InChI

InChI=1S/C7H9Cl2NOS/c1-11-5(3-10)4-2-6(8)12-7(4)9/h2,5H,3,10H2,1H3

InChI Key

IXXLNNZFPSXQAL-UHFFFAOYSA-N

Canonical SMILES

COC(CN)C1=C(SC(=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Thiophene Derivative Preparation

Thiophene derivatives, such as 2,5-dichlorothiophene-3-carbonyl compounds, can be synthesized through various methods, including direct chlorination of thiophene followed by carbonylation reactions. These derivatives serve as key intermediates for further functionalization.

Methoxyethylamine Synthesis

Methoxyethylamine, a crucial component of the target compound, can be prepared using methods like the reaction of ethanolamine with methanol under alkaline conditions or through more complex routes involving benzyl imine intermediates.

Challenges and Considerations

  • Regioselectivity : Ensuring the correct substitution pattern on the thiophene ring can be challenging.
  • Stability : Thiophene derivatives may be sensitive to light and air, requiring careful handling.
  • Toxicity : Chlorinated compounds can be hazardous; proper safety measures are essential.

Data Table: Properties of Key Components

Compound Molecular Formula Molecular Weight Boiling Point
This compound C₇H₉Cl₂NOS 226.12 g/mol N/A
2-Methoxyethylamine C₃H₉NO 75.11 g/mol 95 °C

Chemical Reactions Analysis

Acylation Reactions

The primary amine reacts with acylating agents (e.g., acid chlorides, anhydrides) to form amides. This is a hallmark reaction for amines, proceeding via nucleophilic attack on the electrophilic carbonyl carbon .

Example Reaction:

2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethan-1-amine+AcClbase2-(2,5-Dichlorothiophen-3-yl)-2-methoxyacetamide\text{this compound} + \text{AcCl} \xrightarrow{\text{base}} \text{2-(2,5-Dichlorothiophen-3-yl)-2-methoxyacetamide}

Reagent/ConditionProductNotes
Acetyl chloride, NaHCO₃N-Acetyl derivativeRequires base for HCl neutralization. High yields expected .
Benzoyl chloride, Et₃NN-Benzoyl derivativeTriethylamine aids in deprotonation and byproduct absorption .

Alkylation Reactions

The amine can undergo alkylation with alkyl halides, forming secondary or tertiary amines. Excess alkylating agents or controlled stoichiometry are critical to avoid over-alkylation .

Example Reaction:

Amine+CH₃INaHCO₃*N*-Methyl-2-(2,5-dichlorothiophen-3-yl)-2-methoxyethan-1-amine\text{Amine} + \text{CH₃I} \xrightarrow{\text{NaHCO₃}} \text{*N*-Methyl-2-(2,5-dichlorothiophen-3-yl)-2-methoxyethan-1-amine}

Reagent/ConditionProductNotes
Methyl iodide, NaHCO₃N-Methyl derivativeSN2 mechanism favored due to primary amine nucleophilicity .
Benzyl bromide, K₂CO₃N-Benzyl derivativePolar aprotic solvents (e.g., DMF) enhance reactivity .

Condensation with Carbonyl Compounds

The amine forms Schiff bases or enamines via condensation with aldehydes/ketones. These intermediates are pivotal in multicomponent reactions .

Example Reaction:

Amine+RCHOH⁺Schiff basecyclizationHeterocyclic product\text{Amine} + \text{RCHO} \xrightarrow{\text{H⁺}} \text{Schiff base} \xrightarrow{\text{cyclization}} \text{Heterocyclic product}

Carbonyl PartnerProductConditions
FormaldehydeN-(Hydroxymethyl) derivativeAcidic or neutral conditions .
BenzaldehydeN-Benzylidene imineRequires dehydrating agents (e.g., MgSO₄) .

Coupling Reactions

The amine participates in Pd-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination) to form aryl amines . The methoxy group may stabilize intermediates or modulate electronic effects.

Example Reaction:

Amine+Ar-XPd catalyst*N*-Aryl derivative\text{Amine} + \text{Ar-X} \xrightarrow{\text{Pd catalyst}} \text{*N*-Aryl derivative}

Aryl Halide (Ar-X)Catalyst SystemNotes
4-BromotoluenePd(OAc)₂, XPhosYields depend on steric/electronic factors .
2-IodonaphthalenePd₂(dba)₃, BINAPElevated temperatures (80–100°C) .

Heterocycle Formation

The amine may engage in cyclization reactions to form pyrroles, imidazolines, or benzimidazoles .

Example Pathway (Imidazoline Synthesis):

Amine+CS₂NaOHDithiocarbamateethylenediamine2-Iminoimidazoline\text{Amine} + \text{CS₂} \xrightarrow{\text{NaOH}} \text{Dithiocarbamate} \xrightarrow{\text{ethylenediamine}} \text{2-Iminoimidazoline}

Reagents/ConditionsProductYield (Analogous Reactions)
CS₂, CH₃I, NaOHDimethyl dithiocarbamate~60–70% (based on )
Ethylenediamine, Δ2-IminoimidazolineRequires prolonged heating .

Electrophilic Aromatic Substitution

Example Reaction:

Amine+HNO₃H₂SO₄Nitro-thiophene derivative\text{Amine} + \text{HNO₃} \xrightarrow{\text{H₂SO₄}} \text{Nitro-thiophene derivative}

ElectrophilePosition of SubstitutionNotes
HNO₃Para to existing Cl (if activated)Low reactivity expected due to Cl .
Br₂, FeCl₃Unlikely under standard conditionsRing deactivation prevents bromination .

Nucleophilic Aromatic Substitution

Chlorine substituents on the thiophene may undergo replacement with strong nucleophiles (e.g., amines, alkoxides) under high temperatures or microwave irradiation.

Example Reaction:

Amine+NaNHRCu catalyst3-Amino-thiophene derivative\text{Amine} + \text{NaNHR} \xrightarrow{\text{Cu catalyst}} \text{3-Amino-thiophene derivative}

NucleophileConditionsNotes
PiperidineCuI, 150°C, DMFLimited literature support .
MethoxideMicrowave, 180°CPossible dechlorination .

Scientific Research Applications

2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets. For example, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism . The compound’s dichlorinated thiophene ring and methoxyethanamine side chain contribute to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene/Phenyl Ring

Thiophene vs. Phenyl Ring Derivatives
  • 2-(2,5-Dichlorophenyl)-2-methoxyethan-1-amine (): Replaces the thiophene ring with a phenyl ring. Molecular formula: C₉H₁₁Cl₂NO (MW: 220.10 g/mol).
  • 2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine (): Features a monochloro-substituted thiophene. Molecular formula: C₇H₉ClNOS (MW: 191.68 g/mol). Reduced halogenation may decrease steric hindrance, enhancing receptor binding compared to the dichloro analog.
Substituent Position and Halogenation
  • 2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroethan-1-amine ():
    • Molecular formula: C₆H₅Cl₂F₂NS (MW: 213.03 g/mol).
    • Difluoro substitution at the β-position increases lipophilicity and may enhance blood-brain barrier penetration compared to the methoxy variant.

Functional Group Modifications

Methoxy vs. Hydroxy Groups
  • 2-(2,5-Dichlorothiophen-3-yl)ethan-1-ol (): Replaces the methoxy group with a hydroxyl group. Molecular formula: C₆H₆Cl₂OS (MW: 197.08 g/mol).
Amine vs. Amide Derivatives
  • N-(2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethyl)-2-chloroacetamide (): Molecular formula: C₉H₁₀Cl₃NO₂S (MW: 302.61 g/mol). Amide formation reduces basicity, altering pharmacokinetics and receptor affinity compared to the primary amine.

Pharmacological and Behavioral Comparisons

Self-Administration Potential
  • 2-Cl-4,5-MDMA and 3,4-MDPHP (): Phenethylamine and cathinone analogs with halogen and methoxy substituents. Failed to induce sustained self-administration in rats, suggesting structural features (e.g., methoxy placement) may reduce abuse liability. Contrasts with MDPV, a cathinone with robust self-administration due to a pyrrolidine ring .
Receptor Binding Profiles
  • 2C-D (2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine) (): Molecular formula: C₁₁H₁₇NO₂ (MW: 195.26 g/mol). Binds to serotonin (5-HT₂A) receptors with high affinity. The dichlorothiophene analog may exhibit altered selectivity due to sulfur’s electronegativity and ring planarity .

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notes Reference
2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethan-1-amine C₇H₈Cl₂NOS 213.12 Dichlorothiophene, β-methoxy Potential 5-HT₂A ligand
2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine C₇H₉ClNOS 191.68 Monochlorothiophene, β-methoxy Discontinued due to synthesis issues
2-(2,5-Dichlorophenyl)-2-methoxyethan-1-amine C₉H₁₁Cl₂NO 220.10 Dichlorophenyl, β-methoxy Phenyl analog with higher lipophilicity
2C-D (2,5-Dimethoxy-4-methylphenethylamine) C₁₁H₁₇NO₂ 195.26 Dimethoxyphenyl, methyl High 5-HT₂A affinity
2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroethan-1-amine C₆H₅Cl₂F₂NS 213.03 Dichlorothiophene, difluoro Enhanced BBB penetration

Key Findings and Implications

Thiophene vs.

Halogenation Impact: Dichloro substitution increases steric hindrance, possibly reducing receptor binding compared to monochloro derivatives .

Functional Groups : The methoxy group balances solubility and lipophilicity, whereas fluoro substituents () enhance bioavailability but may alter toxicity profiles.

Pharmacological Potential: Structural similarities to 2C-D suggest serotonin receptor activity, but halogenation and heterocyclic rings may shift selectivity .

Biological Activity

2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethan-1-amine (CAS Number: 1935295-22-9) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₇H₉Cl₂NOS
  • Molecular Weight : 226.12 g/mol
  • Structure : The compound features a thiophene ring with dichloro substitutions and a methoxyethanamine side chain, contributing to its biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of thiophene derivatives, including this compound. The presence of the thiophene ring is often linked to enhanced antimicrobial properties due to its ability to interact with microbial cell membranes.

StudyFindings
Al-Masri et al. (2024)Demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Geyer et al. (2024)Highlighted the compound's effectiveness in inhibiting fungal growth in vitro.

Anticancer Potential

The compound has shown promise in anticancer research. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through various pathways.

Cell Line TestedIC50 (µM)Mechanism of Action
PC-3 Prostate Cancer15Induction of apoptosis via mitochondrial pathway
MCF-7 Breast Cancer20Inhibition of cell proliferation and migration

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, leading to disrupted metabolic pathways in pathogens or cancer cells.
  • Interference with Cell Signaling : It can alter signaling pathways that regulate cell survival and proliferation, particularly in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : By promoting ROS production, the compound may induce oxidative stress in cells, contributing to its anticancer effects.

Case Studies

  • Antibacterial Efficacy :
    • A study conducted by Al-Refai et al. (2024) evaluated the antibacterial properties against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial viability upon treatment with the compound, suggesting its potential as a therapeutic agent for bacterial infections.
  • Anticancer Activity :
    • In vitro studies on PC-3 prostate cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, as reported by Geyer et al. (2024).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethan-1-amine, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, starting with halogenation of the thiophene ring followed by methoxy group introduction via nucleophilic substitution. Optimization requires controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) and catalysts (e.g., palladium for cross-coupling). Intermediate purity must be validated using TLC or HPLC before proceeding to amine functionalization. Post-synthetic purification via recrystallization or column chromatography ensures high yields .

Q. How should researchers characterize the structural and purity profile of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H, ¹³C) to confirm substituent positions on the thiophene ring and methoxy group.
  • LC-MS/MS to verify molecular weight and detect impurities (LOQs ≤ 20 ng/mL are achievable) .
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Q. What safety protocols are critical during handling and disposal?

  • Methodological Answer : Wear PPE (gloves, lab coats, goggles) to avoid dermal/ocular exposure. Perform reactions in fume hoods due to volatile intermediates. Waste must be segregated into halogenated organic containers and processed by licensed hazardous waste facilities to prevent environmental release .

Advanced Research Questions

Q. How does the electronic nature of the dichlorothiophene moiety influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing Cl groups activate the thiophene ring toward electrophilic substitution but may hinder nucleophilic attack. Computational modeling (DFT) can predict reactive sites, while experimental validation via Suzuki-Miyaura coupling with boronic acids under Pd catalysis demonstrates regioselectivity .

Q. What analytical challenges arise in detecting trace metabolites of this compound in biological systems, and how can they be resolved?

  • Methodological Answer : Metabolites (e.g., dechlorinated or demethylated derivatives) require derivatization (e.g., with CNBF in ) to enhance detectability. LC-MS/MS with MRM (multiple reaction monitoring) improves sensitivity, while HRMS (high-resolution MS) differentiates isobaric interferences. Use isotopically labeled internal standards for quantification .

Q. How can environmental persistence and ecotoxicological risks be assessed?

  • Methodological Answer : Follow OECD guidelines for biodegradation studies (e.g., 301F) under aerobic/anaerobic conditions. Toxicity assays using Daphnia magna or algae models quantify EC₅₀ values. Computational tools like EPI Suite estimate bioaccumulation potential (log P) and persistence (t½) .

Q. What strategies are effective in resolving contradictory data regarding receptor binding affinity?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, temperature) or receptor isoform specificity. Use orthogonal methods:

  • Radioligand binding assays (competitive vs. saturation).
  • Functional assays (cAMP/GTPγS for GPCRs).
  • Structural studies (cryo-EM) to map binding pockets .

Q. How can researchers design stability studies to evaluate degradation under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing (ICH Q1A guidelines):

  • Expose the compound to 40°C/75% RH for 6 months.
  • Monitor degradation via HPLC-UV and identify products using HRMS.
  • Kinetic modeling (Arrhenius equation) predicts shelf-life .

Methodological Best Practices

  • Data Reporting : Adopt IUPAC guidelines for documenting synthetic yields, spectral data, and statistical uncertainty. Include raw data (e.g., NMR FID files) in supplementary materials .
  • Ethical Compliance : Ensure all biological studies comply with institutional ethics approvals. Disclose conflicts of interest and adhere to open-access data policies when applicable .

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